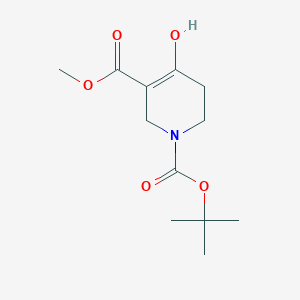![molecular formula C11H21NO4 B12287222 (R)-N-Boc-1-[(S)-oxiran-2-ylmethoxy]-2-propanamine](/img/structure/B12287222.png)
(R)-N-Boc-1-[(S)-oxiran-2-ylmethoxy]-2-propanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-N-Boc-1-[(S)-oxiran-2-ylmethoxy]-2-propanamine is a chiral compound with significant applications in organic synthesis and medicinal chemistry. The compound features a Boc-protected amine group, an oxirane ring, and a propanamine backbone, making it a versatile intermediate in the synthesis of various complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-Boc-1-[(S)-oxiran-2-ylmethoxy]-2-propanamine typically involves the following steps:
Protection of the amine group: The amine group of 2-propanamine is protected using di-tert-butyl dicarbonate (Boc2O) to form N-Boc-2-propanamine.
Epoxidation: The protected amine is then reacted with an epoxide precursor, such as (S)-glycidol, under basic conditions to form the oxirane ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
®-N-Boc-1-[(S)-oxiran-2-ylmethoxy]-2-propanamine undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The compound can be reduced to open the oxirane ring, forming a diol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under basic or acidic conditions.
Major Products Formed
Diols: Formed through oxidation or reduction of the oxirane ring.
Substituted Amines: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In organic synthesis, ®-N-Boc-1-[(S)-oxiran-2-ylmethoxy]-2-propanamine serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and natural products.
Biology
The compound is used in the synthesis of biologically active molecules, such as enzyme inhibitors and receptor agonists, due to its chiral nature and functional groups.
Medicine
In medicinal chemistry, it is employed in the development of new drugs, particularly those targeting specific enzymes or receptors. Its chiral properties make it valuable in the synthesis of enantiomerically pure pharmaceuticals.
Industry
The compound is used in the production of specialty chemicals and advanced materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of ®-N-Boc-1-[(S)-oxiran-2-ylmethoxy]-2-propanamine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist, interacting with molecular targets through hydrogen bonding, hydrophobic interactions, and covalent bonding. The oxirane ring and Boc-protected amine group play crucial roles in these interactions.
Comparison with Similar Compounds
Similar Compounds
(S)-N-Boc-1-[®-oxiran-2-ylmethoxy]-2-propanamine: The enantiomer of the compound with similar chemical properties but different biological activities.
N-Boc-2-amino-1-propanol: Lacks the oxirane ring but shares the Boc-protected amine group.
N-Boc-3-aminopropanol: Similar structure but with a different position of the amine group.
Uniqueness
®-N-Boc-1-[(S)-oxiran-2-ylmethoxy]-2-propanamine is unique due to its combination of a chiral oxirane ring and a Boc-protected amine group, making it a versatile intermediate in the synthesis of various complex molecules. Its chiral nature allows for the synthesis of enantiomerically pure compounds, which is crucial in the development of pharmaceuticals and biologically active molecules.
Properties
Molecular Formula |
C11H21NO4 |
|---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
tert-butyl N-[1-(oxiran-2-ylmethoxy)propan-2-yl]carbamate |
InChI |
InChI=1S/C11H21NO4/c1-8(5-14-6-9-7-15-9)12-10(13)16-11(2,3)4/h8-9H,5-7H2,1-4H3,(H,12,13) |
InChI Key |
GXJWOVWRSONIKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(COCC1CO1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


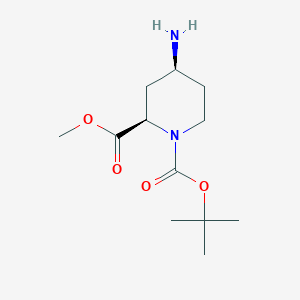
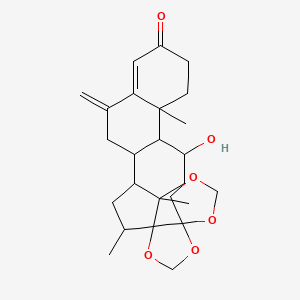
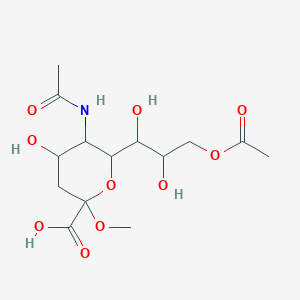
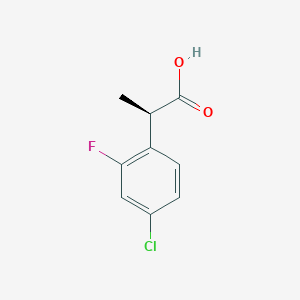
![Ethanol,2,2'-[[(5-methyl-1H-benzotriazol-1-yl)methyl]imino]bis-](/img/structure/B12287157.png)
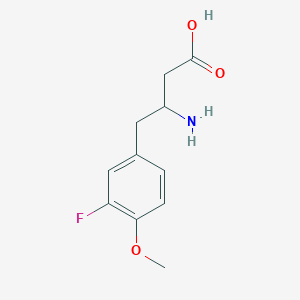

![9-Fluoro-11,17-dihydroxy-16-(methoxymethoxy)-17-[2-(methoxymethoxy)acetyl]-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12287181.png)

![4-[2-(5-Hydroxy-2-methylphenyl)ethyl]-7a-methyl-2,3,3a,4,6,7-hexahydroindene-1,5-dione](/img/structure/B12287195.png)
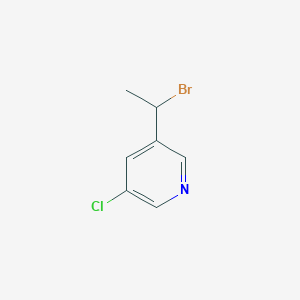
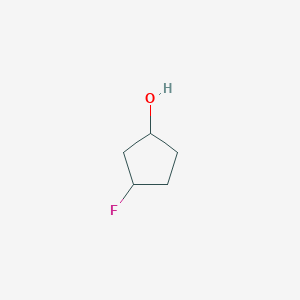
![benzyl N-[3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methyl-1-(5-oxooxolan-2-yl)pentyl]carbamate](/img/structure/B12287225.png)
